Sebiferenic acid

Übersicht

Beschreibung

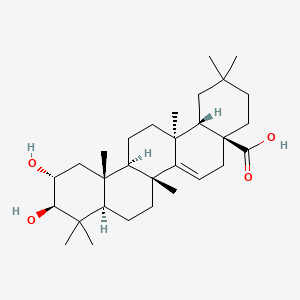

Sebiferenic acid is an organic compound belonging to the class of scalarane sesterterpenoids. It is characterized by its complex tetracyclic structure, which includes multiple hydroxyl groups and a carboxylic acid functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sebiferenic acid can be synthesized through both chemical and biological methods. The chemical synthesis involves multiple steps, starting from simpler organic molecules and building up the complex structure through a series of reactions, including cyclization and hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the bark of Sapium sebiferum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. This method is preferred due to its cost-effectiveness and the availability of the natural source .

Analyse Chemischer Reaktionen

Types of Reactions: Sebiferenic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid chlorides or anhydrides are often used in esterification reactions

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of esters or ethers

Wissenschaftliche Forschungsanwendungen

Sebiferenic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of HIV.

Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of sebiferenic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, this compound has been found to target HIV by inhibiting viral replication .

Vergleich Mit ähnlichen Verbindungen

Sebiferenic acid is unique among scalarane sesterterpenoids due to its specific structural features and biological activities. Similar compounds include:

Taraxerol: Another triterpenoid with similar hydroxyl and carboxyl functional groups.

Betulinic acid: Known for its antiviral and anticancer properties.

Oleanolic acid: A triterpenoid with anti-inflammatory and hepatoprotective effects

Biologische Aktivität

Sebiferenic acid, a natural compound derived from various plant sources, has garnered attention for its diverse biological activities. This article explores the compound's anti-inflammatory, antibacterial, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes multiple functional groups that contribute to its biological activity. The compound's interactions at the molecular level, particularly with sterol 14α-demethylase (CYP51), have been studied to understand its efficacy against various pathogens.

Anti-Inflammatory Activity

Mechanism of Action : this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. It has been shown to inhibit the NF-kB pathway, which plays a crucial role in the expression of pro-inflammatory cytokines.

Research Findings : A study demonstrated that derivatives of this compound significantly reduced inflammatory markers in vitro. For instance, the 2,3-bis-(4-hydroxybenzoyl) derivative showed favorable interactions with critical amino acids in CYP51, suggesting a mechanism for its anti-inflammatory effects .

| Study | Findings | Reference |

|---|---|---|

| In vitro analysis | Reduced TNF-α and IL-6 levels | |

| Molecular docking | Strong binding affinity to CYP51 |

Antibacterial Activity

This compound derivatives have exhibited significant antibacterial properties against various pathogens. The structure-activity relationship indicates that modifications to the alkyl chain can enhance antibacterial efficacy.

Case Study : Research on alkyl ferulic acid esters, closely related to this compound, revealed that certain derivatives showed enhanced activity against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values highlighted their potential as effective antibacterial agents.

| Pathogen | MIC (mg/ml) | Activity Level |

|---|---|---|

| E. coli | 0.5 | Effective |

| P. aeruginosa | 0.4 | Effective |

| Staphylococcus aureus | 0.4 | Effective |

Anticancer Activity

This compound has shown promise in cancer research, particularly in inhibiting tumor growth and promoting apoptosis in cancer cells.

Research Findings : A study indicated that this compound derivatives could induce apoptosis in breast cancer cell lines by activating caspase pathways and modulating the expression of oncogenes and tumor suppressor genes. For example, treatment with specific derivatives led to increased expression of p53 and Bax proteins while decreasing Bcl-2 levels, suggesting a shift towards apoptosis .

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | Induction of apoptosis via caspases | Decreased tumor growth |

| Colorectal Cancer | Cell cycle arrest | Reduced cell viability |

Eigenschaften

IUPAC Name |

(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-dihydroxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)13-10-20-27(5)11-8-19-26(3,4)23(32)18(31)16-29(19,7)21(27)9-12-28(20,6)22(30)17-25/h10,18-19,21-23,31-32H,8-9,11-17H2,1-7H3,(H,33,34)/t18-,19+,21+,22+,23+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJVYEINATYJHM-KLXPJGLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(C(CC5(C4CCC3(C2C1)C)C)O)O)(C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401169518 | |

| Record name | (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94390-09-7 | |

| Record name | (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94390-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.